molecular formula C4H10N2O B584472 N-Nitrosodiethylamine-d4 CAS No. 1346603-41-5

N-Nitrosodiethylamine-d4

Cat. No.: B584472
CAS No.: 1346603-41-5
M. Wt: 106.161
InChI Key: WBNQDOYYEUMPFS-KHORGVISSA-N
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Description

N-Nitrosodiethylamine-d4 is a nitroso organic compound that contains the hydrogen isotope deuterium. Its chemical formula is C4D4H11N2O, and it is a colorless to light yellow liquid that dissolves easily in solvents. This compound is commonly used in nuclear magnetic resonance (NMR) experiments as an internal standard or reference substance due to its unique properties .

Scientific Research Applications

N-Nitrosodiethylamine-d4 has several scientific research applications, including:

Mechanism of Action

Target of Action

N-Nitrosodiethylamine-d4, also known as J-006578, is a deuterium-labeled variant of N-Nitrosodiethylamine . The primary targets of N-Nitrosodiethylamine are nuclear enzymes associated with DNA repair and replication . The compound can cause various types of tumors in all animals, with the main target organs being the nasal cavity, trachea, lungs, esophagus, and liver .

Mode of Action

This compound interacts with its targets by inducing a large array of oncogenic mutations . The compound undergoes enzymatic α-hydroxylation with cytochrome P450, forming a dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to form a DNA alkylating agent .

Biochemical Pathways

The biochemical pathway of this compound involves the transformation of the compound into a DNA alkylating agent via enzymatic α-hydroxylation . This process leads to DNA damage, which can result in cancer . The compound is also known to be weakly electrophilic at the nitroso-nitrogen and is susceptible to nucleophilic attack at that site by organolithium and Grignard reagents .

Pharmacokinetics

It is known that the compound is a potent hepatocarcinogenic dialkylnitrosoamine . It is primarily present in tobacco smoke, water, cheddar cheese, cured and fried foods, and many alcoholic beverages .

Result of Action

The result of this compound’s action is the induction of various types of tumors in all animals . The compound is responsible for changes in nuclear enzymes associated with DNA repair and replication . The DNA damage caused by the compound’s action can lead to cancer .

Action Environment

This compound is notorious for its potent carcinogenicity and its widespread occurrence throughout the human environment . Its presence in active substances may be linked to several factors, such as processing conditions, accidental introduction due to cross-contamination, recovery procedures for solvents, or degradation of the substance . The compound’s action, efficacy, and stability can be influenced by these environmental factors .

Safety and Hazards

N-Nitrosodiethylamine is toxic if swallowed and may cause cancer . It is harmful to aquatic life with long-lasting effects . When heated to decomposition, it emits toxic fumes of nitrogen oxides .

Future Directions

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny, having been detected above acceptable regulatory levels in several solid oral drug products . The industry has developed and implemented risk management processes and considerations to address N-nitrosamines in final drug product . This includes management and understanding of upstream supply particularly for orally inhaled and nasal drug products (OINDP) device and container closure systems .

Biochemical Analysis

Biochemical Properties

N-Nitrosodiethylamine-d4 interacts with various enzymes, proteins, and other biomolecules. It affects DNA integrity, probably by alkylation . This compound is used in experimental research to induce liver tumorigenesis . It is carcinogenic and mutagenic .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting DNA integrity, probably by alkylation . It also perturbs amino acid biosynthesis, including arginine, as well as DNA damage repair and mitochondrial genome maintenance in yeast .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA. It affects DNA integrity, probably by alkylation . This compound is used in experimental research to induce liver tumorigenesis . It is carcinogenic and mutagenic .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. Accurate and precise quantitation of trace level nitrosamines can be achieved across multiple analytical procedures .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, liver multicentric hepatocellular carcinoma (HCC) with cirrhosis was induced in six China Taihu pigs by intraperitoneal injection of 10 mg/kg of N-Nitrosodiethylamine once a week for 3 months .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolically activated by CYP450 monooxygenases . The metabolic pathway of N-Nitrosodiethylamine in mice mirrors that observed in human liver microsomes .

Transport and Distribution

Given its solubility in water, lipids, and other organic solvents , it can be inferred that it may be transported and distributed widely within cells and tissues.

Subcellular Localization

Given its ability to interact with DNA and affect its integrity , it can be inferred that it may localize to the nucleus where DNA is housed

Preparation Methods

N-Nitrosodiethylamine-d4 is typically prepared through a proto-nuclear reaction. The synthesis involves reacting nitrous acid with diethylamine (D2) under low temperature and acidic conditions to minimize side reactions with other compounds . This method ensures the incorporation of deuterium into the compound, making it suitable for use in NMR and mass spectrometry studies.

Chemical Reactions Analysis

N-Nitrosodiethylamine-d4 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

N-Nitrosodiethylamine-d4 is similar to other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiisopropylamine. its incorporation of deuterium makes it unique for use in NMR and mass spectrometry studies. Other similar compounds include:

This compound stands out due to its specific use as a labeled compound in analytical techniques, providing more accurate and reliable data in scientific research.

Properties

IUPAC Name

N-ethyl-N-(1,1,2,2-tetradeuterioethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNQDOYYEUMPFS-VEPVEJTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])([2H])N(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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